molecular formula C34H43FN2O4 B8734035 GSK3739936

GSK3739936

Cat. No.: B8734035
M. Wt: 562.7 g/mol
InChI Key: LISBHANFFRGXOI-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of GSK3739936 involves the design and optimization of pyridine-based allosteric integrase inhibitors. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness .

Chemical Reactions Analysis

GSK3739936 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • **Reduction

Properties

Molecular Formula

C34H43FN2O4

Molecular Weight

562.7 g/mol

IUPAC Name

(2S)-2-[4-(4,4-dimethylpiperidin-1-yl)-5-[4-[2-(4-fluorophenyl)ethoxy]phenyl]-2,6-dimethylpyridin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid

InChI

InChI=1S/C34H43FN2O4/c1-22-28(25-10-14-27(15-11-25)40-21-16-24-8-12-26(35)13-9-24)30(37-19-17-34(6,7)18-20-37)29(23(2)36-22)31(32(38)39)41-33(3,4)5/h8-15,31H,16-21H2,1-7H3,(H,38,39)/t31-/m0/s1

InChI Key

LISBHANFFRGXOI-HKBQPEDESA-N

Isomeric SMILES

CC1=C(C(=C(C(=N1)C)[C@@H](C(=O)O)OC(C)(C)C)N2CCC(CC2)(C)C)C3=CC=C(C=C3)OCCC4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(C(=O)O)OC(C)(C)C)N2CCC(CC2)(C)C)C3=CC=C(C=C3)OCCC4=CC=C(C=C4)F

Origin of Product

United States

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